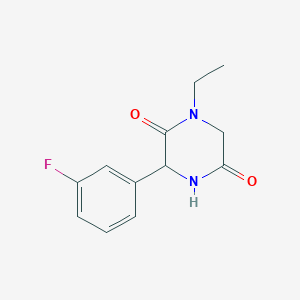
1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione is a chemical compound with the molecular formula C12H17FN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the fluorophenyl group and the piperazine ring makes this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione typically involves the reaction of 3-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione
- 1-Ethyl-3-(2-fluorophenyl)piperazine-2,5-dione
- 1-Methyl-3-(3-fluorophenyl)piperazine-2,5-dione
Uniqueness
1-Ethyl-3-(3-fluorophenyl)piperazine-2,5-dione is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The ethyl group on the piperazine ring also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C12H13FN2O2 |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
1-ethyl-3-(3-fluorophenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H13FN2O2/c1-2-15-7-10(16)14-11(12(15)17)8-4-3-5-9(13)6-8/h3-6,11H,2,7H2,1H3,(H,14,16) |
InChI Key |
GJBKVXNOMQUPFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)NC(C1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















